Unveiling the Molecular Architecture of Multinoside A: A Technical Guide
Unveiling the Molecular Architecture of Multinoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, isolation, and characterization of Multinoside A, a naturally occurring flavonoid glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering in-depth information on its molecular properties and the methodologies employed for its structural elucidation.
Chemical Structure and Properties of Multinoside A
Multinoside A is a flavonoid glycoside belonging to the flavonol subclass. Its chemical structure consists of a quercetin aglycone attached to a disaccharide moiety at the C-3 position. The disaccharide is composed of a glucose molecule linked to a rhamnose molecule. Specifically, it is defined as quercetin 3-O-(4-O-β-D-glucopyranosyl)-α-L-rhamnopyranoside. This structural arrangement confers specific physicochemical properties to the molecule, influencing its solubility, stability, and potential biological activity.
The molecular formula of Multinoside A is C₂₇H₃₀O₁₆, with a corresponding molecular weight of 610.52 g/mol . The complex glycosidic linkage and the polyhydroxylated nature of the quercetin backbone are key features determining its chemical behavior and interactions with biological targets.
Below is a two-dimensional representation of the chemical structure of Multinoside A, generated using the DOT language.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₃₀O₁₆ |
| Molecular Weight | 610.52 g/mol |
| IUPAC Name | 3-[(6-deoxy-4-O-β-D-glucopyranosyl-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one |
| CAS Number | 59262-54-3 |
| Appearance | Yellowish powder |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |
Isolation and Purification Protocol
Multinoside A has been identified as a chemical constituent in several plant species, including Rosa multiflora, Sinocrassula indica, and Prunus tomentosa. The following is a generalized experimental protocol for the isolation and purification of Multinoside A from plant material, based on common flavonoid extraction techniques. It is important to note that specific yields and purities will vary depending on the plant source and the precise conditions used.
Experimental Workflow for Isolation
Detailed Methodology
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Plant Material Collection and Preparation: The fruits of Rosa multiflora are collected, air-dried, and ground into a fine powder.
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Extraction: The powdered plant material is extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield. The methanol extracts are then combined and concentrated under reduced pressure to obtain a crude extract.
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Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with n-butanol. The n-butanol fraction, which contains the flavonoid glycosides, is collected and concentrated.
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Column Chromatography: The n-butanol fraction is subjected to column chromatography on a Sephadex LH-20 column, eluting with methanol. This step serves to separate the compounds based on their size and polarity, leading to a fraction enriched with Multinoside A.
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Preparative High-Performance Liquid Chromatography (HPLC): The enriched fraction is further purified by preparative HPLC on a C18 column using a gradient of methanol and water as the mobile phase. Fractions are collected and monitored by analytical HPLC to identify those containing pure Multinoside A.
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Structure Confirmation: The purified compound is then subjected to spectroscopic analysis to confirm its identity as Multinoside A.
Structure Elucidation Data
The definitive structure of Multinoside A was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Data
High-resolution mass spectrometry provides the exact mass of the molecule, which is crucial for determining its elemental composition.
| Mass Spectrometry Data | |
| Technique | Observed m/z |
| High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) | [M+H]⁺ at m/z 611.1605 (Calculated for C₂₇H₃₁O₁₆⁺, 611.1612) |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Biological Activity and Signaling Pathways
Multinoside A, as a quercetin glycoside, is presumed to possess antioxidant properties. Flavonoids, in general, are known to exert a wide range of biological effects, including anti-inflammatory, and enzyme-inhibitory activities. However, specific studies detailing the signaling pathways modulated by Multinoside A are limited. The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of Multinoside A.
Conclusion
This technical guide has provided a detailed overview of the chemical structure of Multinoside A, including its physicochemical properties and the experimental protocols for its isolation and characterization. The structural elucidation relies on modern spectroscopic techniques, primarily mass spectrometry and NMR. While the general biological activities of related flavonoids are well-documented, the specific molecular mechanisms and signaling pathways associated with Multinoside A remain an area for future investigation. This information serves as a valuable resource for researchers and professionals working on the discovery and development of new therapeutic agents from natural sources.
